molecular formula C9H11ClN2O B1453787 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine CAS No. 462114-38-1

5-Chloro-2-(pyrrolidin-3-yloxy)pyridine

Cat. No. B1453787
Key on ui cas rn: 462114-38-1
M. Wt: 198.65 g/mol
InChI Key: XIAKIURVSAVKQS-UHFFFAOYSA-N
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Patent
US07345063B2

Procedure details

To a stirred solution of 5-chloro-2-pyridinol (323.9 mg; 2.5 mmol), tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate (468.0 mg, 2.5 mmol) and triphenylphosphine polymer bound (1 g, 3 mmol) in THF/CH2Cl2 (1:1, 5 ml) slowly was added diethyl azodicarboxylate (435.5 mg 2.5 mmol). The solution was slowly stirred overnight Resin was then removed by filtration and washed with THF. The combined filtrates were evaporated to dryness. The resulting residue was purified by RP-HPLC (10-40% CH3CN). The pure material was treated with 95% TFA/5% H2O, 30 min. The TFA phase was then evaporated to give the desired product as a solid.
Quantity
323.9 mg
Type
reactant
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
435.5 mg
Type
reactant
Reaction Step Four
Name
THF CH2Cl2
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:8])=[N:6][CH:7]=1.O[CH:10]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:10]2[CH2:14][CH2:13][NH:12][CH2:11]2)=[N:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
323.9 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1)O
Step Two
Name
Quantity
468 mg
Type
reactant
Smiles
OC1CN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
diethyl azodicarboxylate
Quantity
435.5 mg
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Five
Name
THF CH2Cl2
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resin was then removed by filtration
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by RP-HPLC (10-40% CH3CN)
ADDITION
Type
ADDITION
Details
The pure material was treated with 95% TFA/5% H2O, 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The TFA phase was then evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)OC1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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